1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene is an organic compound characterized by its unique structure, which includes a heptyl group and a hexylphenyl group connected through an azoxy linkage. This compound is part of the azoxybenzene family, known for their interesting chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene typically involves the reaction of heptylbenzene with hexylphenyl diazene oxide under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azoxy linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and energy consumption, making it environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azoxybenzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The azoxy group can undergo redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Diheptylazoxybenzene
- 1-Heptyl-4-iodobenzene
- 1-Heptyl-4-methoxybenzene
Uniqueness
1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene is unique due to its specific azoxy linkage and the presence of both heptyl and hexylphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
94186-83-1 |
---|---|
Molekularformel |
C25H36N2O |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
(4-heptylphenyl)imino-(4-hexylphenyl)-oxidoazanium |
InChI |
InChI=1S/C25H36N2O/c1-3-5-7-9-11-13-22-14-18-24(19-15-22)26-27(28)25-20-16-23(17-21-25)12-10-8-6-4-2/h14-21H,3-13H2,1-2H3 |
InChI-Schlüssel |
GUHUAJQJYQJGSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.